(2-ethyl-7H-purin-6-yl)thiourea
Description
Properties
CAS No. |
500285-04-1 |
|---|---|
Molecular Formula |
C8H10N6S |
Molecular Weight |
222.27 g/mol |
IUPAC Name |
(2-ethyl-7H-purin-6-yl)thiourea |
InChI |
InChI=1S/C8H10N6S/c1-2-4-12-6-5(10-3-11-6)7(13-4)14-8(9)15/h3H,2H2,1H3,(H4,9,10,11,12,13,14,15) |
InChI Key |
RCVVLEMZMGMJTM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(C(=N1)NC(=S)N)NC=N2 |
Origin of Product |
United States |
Preparation Methods
Reaction of 2-ethyl-7H-purine-6-amine with Thiourea
A common approach involves direct reaction of the purine amine with thiourea under reflux or mild heating in an appropriate solvent. This method leverages the nucleophilicity of the amine and the electrophilicity of thiourea to form the thiourea linkage.
- Conditions: Reflux in methanol or ethanol, 3–18 hours.
- Yield: Moderate to good, typically 50–70%.
- Advantages: Simple, mild conditions, no need for catalysts.
- Disadvantages: Longer reaction times may be required for complete conversion.
Use of Thiocarbonyldiimidazole (TCDI)
Thiocarbonyl transfer reagents like 1,1’-thiocarbonyldiimidazole (TCDI) facilitate thiourea formation by activating the amine group on the purine, allowing for efficient thiocarbamoylation.
- Procedure: Reaction of 2-ethyl-7H-purine-6-amine with TCDI in acetonitrile at 50°C for 18 hours under nitrogen atmosphere.
- Isolation: Precipitation of product followed by filtration and drying.
- Yield: Reported yields around 59% for related thiourea derivatives.
- Characterization: Confirmed by NMR and elemental analysis.
- Advantages: High selectivity, cleaner reaction, and easier purification.
- Disadvantages: Requires handling of TCDI, an expensive reagent.
One-Pot Sulfuration Using Lawesson’s Reagent
Lawesson’s reagent can be used to convert urea derivatives into thioureas by sulfur insertion.
- Method: Reaction of urea analogs with Lawesson’s reagent at 75°C for 3.5 hours.
- Yield: Approximately 62% for thiourea formation.
- Advantages: Mild conditions, one-step conversion.
- Disadvantages: Requires Lawesson’s reagent, which is moisture sensitive.
Comparative Data Table of Preparation Methods
| Method | Reagents | Solvent | Temperature | Time | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|---|
| Direct reaction with thiourea | 2-ethyl-7H-purine-6-amine, Thiourea | Methanol | Reflux (~65°C) | 3–18 hours | 50–70 | Simple, mild conditions | Longer reaction time |
| Thiocarbonyldiimidazole (TCDI) | 2-ethyl-7H-purine-6-amine, TCDI | Acetonitrile | 50°C | 18 hours | ~59 | High selectivity, easy purification | Cost of TCDI reagent |
| Sulfuration with Lawesson’s reagent | Urea derivative, Lawesson’s reagent | Toluene or DMF | 75°C | 3.5 hours | ~62 | One-step, mild conditions | Sensitive reagent, cost |
Detailed Research Findings
Mechanistic Insight: The nucleophilic substitution mechanism is predominant where the amino group on the purine attacks the electrophilic carbon of thiourea or activated thiocarbonyldiimidazole, forming the thiourea linkage with the purine ring.
Reaction Optimization: Studies have shown that reaction time, temperature, and molar ratios significantly affect yields. For example, a 2:1 molar ratio of urea to Lawesson’s reagent at 75°C for 3.5 hours gave optimal yields in thiourea synthesis.
Purification and Characterization: Products are typically isolated by precipitation or filtration followed by drying under vacuum. Characterization includes ^1H and ^13C NMR spectroscopy, elemental analysis, and melting point determination to confirm purity and structure.
Alternative Approaches: Some protocols involve the use of catalytic amounts of bases such as 4-dimethylaminopyridine (4-DMAP) to enhance nucleophilicity and reaction rates, especially when alkyl or aryl thioureas are targeted.
Chemical Reactions Analysis
1-(2-Ethyl-7H-purin-6-yl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiourea moiety to thiol or amine derivatives.
Substitution: The purine ring can undergo substitution reactions, where different substituents replace the existing groups on the ring.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
(2-ethyl-7H-purin-6-yl)thiourea serves as an important intermediate in the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical reactions, including:
- Synthesis of Thiourea Derivatives : The compound can be modified to produce various thiourea derivatives that exhibit enhanced biological activities .
- Mechanistic Studies : It aids in understanding reaction mechanisms involving thioureas and their interactions with other chemical entities .
Biology
The biological applications of (2-ethyl-7H-purin-6-yl)thiourea are extensive:
- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, affecting various biological pathways. It can bind to enzyme active sites, thereby blocking substrate access and disrupting cellular processes related to cell proliferation and apoptosis .
- Antimicrobial Activity : Studies have demonstrated that derivatives of thiourea possess antibacterial, antifungal, and antiviral properties, making them candidates for developing new antimicrobial agents .
Medicine
Research indicates that (2-ethyl-7H-purin-6-yl)thiourea has promising anticancer properties:
- Anticancer Agent : In vitro studies have revealed its effectiveness against various cancer cell lines, including breast and colon cancer cells. The compound exhibits cytotoxicity that suggests potential for therapeutic applications .
- Pharmacological Evaluations : It has been evaluated for its effects on tumor growth inhibition and has shown low toxicity profiles compared to standard chemotherapy agents .
Table 1: Biological Activities of (2-ethyl-7H-purin-6-yl)thiourea Derivatives
Table 2: Synthesis Pathways for Thiourea Derivatives
| Compound Type | Synthesis Method | Yield (%) |
|---|---|---|
| Symmetric Thioureas | Reaction of anilines with carbon disulfide | 70–90 |
| Asymmetric Thioureas | N-Alkylation of thiourea with various amines | 60–80 |
Case Studies
- Anticancer Research : A study investigated the antiproliferative effects of (2-ethyl-7H-purin-6-yl)thiourea derivatives on human cancer cell lines such as MCF-7 and HCT116. The results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutics, highlighting their potential as effective anticancer agents .
- Enzyme Inhibition Studies : Research focused on the mechanism of action of (2-ethyl-7H-purin-6-yl)thiourea as an inhibitor of specific kinases involved in cancer progression. The study demonstrated that the compound could effectively inhibit kinase activity, leading to reduced cell proliferation in targeted cancer types .
Mechanism of Action
The mechanism of action of 1-(2-ethyl-7H-purin-6-yl)thiourea involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various cellular processes, leading to its potential therapeutic effects. The pathways involved include those related to cell proliferation, apoptosis, and signal transduction .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Thiourea Derivatives
a) Phenylthiourea (PTU)
- Structure : Aryl-substituted thiourea lacking the purine core.
- Key Differences :
- Pharmacokinetics : Thioureas generally exhibit favorable solubility and permeability, but the purine derivative’s larger size may reduce bioavailability .
b) Aryl Ester Thioureas (e.g., Compounds 8, 9, 10)
- Structure : Thioureas with ester or sulfonamide substituents.
- Key Differences :
- Catalytic Efficiency: Sulfonaryl thiourea 10 showed 28% conversion in catalysis, comparable to reference compounds, whereas aryl ester thioureas (8, 9) were less active. This highlights the importance of electron-withdrawing groups (e.g., sulfonamide) in enhancing catalytic activity .
- (2-Ethyl-7H-purin-6-yl)thiourea’s purine core may sterically hinder coordination, reducing catalytic utility compared to simpler aryl thioureas.
Purine-Based Thioureas and Thioethers
a) 6-(Methylthio)-7H-purine
- Structure : Purine with a methylthio (-SMe) group at position 5.
- Key Differences :
- The methylthio group is a thioether, lacking the hydrogen-bonding capacity of thiourea. This reduces metal coordination versatility but increases stability .
- Applications: Primarily used in nucleoside synthesis, whereas (2-Ethyl-7H-purin-6-yl)thiourea’s thiourea group enables broader applications in coordination chemistry .
b) 6-(Propylthio)purine
- Structure : Purine with a propylthio (-SPr) chain at position 6.
- Unlike (2-Ethyl-7H-purin-6-yl)thiourea, this compound cannot form intramolecular hydrogen bonds, limiting its ability to stabilize metal complexes .
Guanidine and Urea Analogs
- Guanidine : A strong base (pKa ~13) due to resonance-stabilized positive charge, limiting its use in neutral environments. Thioureas (pKa ~−1 to 2) and ureas (pKa ~0) are more neutral, making them preferable for drug design where membrane permeability is critical .
- Urea vs. Thiourea :
- Urea’s oxygen participates in stronger hydrogen bonds, but thiourea’s sulfur enables softer metal interactions (e.g., with Cu(I), Ag(I)) .
- (2-Ethyl-7H-purin-6-yl)thiourea’s intramolecular N-H···O hydrogen bond (observed in similar compounds) may prevent carbonyl oxygen from coordinating metals, directing coordination via sulfur and nitrogen .
Research Findings and Implications
- Coordination Chemistry : The thiourea group in (2-Ethyl-7H-purin-6-yl)thiourea facilitates binding to transition metals, but intramolecular hydrogen bonding may restrict coordination modes compared to simpler thioureas .
- Biological Activity : Purine derivatives often target enzymes like kinases or polymerases. The ethyl and thiourea substituents could enhance selectivity for purine-binding pockets in pathogens or cancer cells .
- Catalytic Limitations : Bulky purine substituents may reduce catalytic efficiency compared to aryl thioureas, which have smaller, more flexible structures .
Biological Activity
(2-ethyl-7H-purin-6-yl)thiourea is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activities associated with this compound, including its anticancer, antimicrobial, and enzyme inhibition properties. The synthesis methods and structure-activity relationships (SAR) are also discussed.
Synthesis and Structure
The synthesis of (2-ethyl-7H-purin-6-yl)thiourea typically involves the reaction of 2-ethyl-7H-purine with thiocarbamide or similar thiourea derivatives. The introduction of the purine moiety is crucial for enhancing the compound's biological activity.
1. Anticancer Activity
Recent studies have demonstrated that thiourea derivatives, including (2-ethyl-7H-purin-6-yl)thiourea, exhibit significant anticancer properties:
- Cytotoxicity : In vitro studies showed that (2-ethyl-7H-purin-6-yl)thiourea has cytotoxic effects on various cancer cell lines, including MCF-7 breast cancer cells. The compound's IC50 values ranged from 3 to 20 µM, indicating potent activity against these cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| (2-ethyl-7H-purin-6-yl)thiourea | MCF-7 | 3 - 20 |
| Etoposide | MCF-7 | 17.94 |
2. Antimicrobial Activity
(2-ethyl-7H-purin-6-yl)thiourea has shown promising antimicrobial effects against various pathogens:
- Bacterial Inhibition : The compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics such as ceftriaxone .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 40 - 50 |
| Escherichia coli | 40 - 50 |
3. Enzyme Inhibition
Thiourea derivatives have been studied for their ability to inhibit specific enzymes linked to disease pathways:
- Acetylcholinesterase Inhibition : The compound exhibited inhibitory effects against acetylcholinesterase (AChE), which is relevant in Alzheimer's disease research. IC50 values ranged from 33.27 to 93.85 nM .
| Enzyme | IC50 (nM) |
|---|---|
| Acetylcholinesterase | 33.27 - 93.85 |
Case Studies
Several case studies have highlighted the efficacy of thiourea derivatives in treating various conditions:
- Breast Cancer : A study evaluated the cytotoxic effects of multiple thiourea derivatives on MCF-7 cells, revealing that compounds with a purine scaffold had enhanced anticancer properties through apoptosis induction .
- Antimicrobial Effects : Another investigation focused on the antimicrobial properties of benzothiazole thioureas, which included derivatives similar to (2-ethyl-7H-purin-6-yl)thiourea, showing effectiveness against Mycobacterium tuberculosis and other pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
